4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene

Catalog No.
S13104233
CAS No.
921937-66-8
M.F
C23H20FNS
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyan...

CAS Number

921937-66-8

Product Name

4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene

IUPAC Name

4-[4-(4-butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene

Molecular Formula

C23H20FNS

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C23H20FNS/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-14-23(25-16-26)22(24)15-21/h5-15H,2-4H2,1H3

InChI Key

HUCVSUNVYRMLLA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F

4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is a complex organic compound characterized by its unique structure, which includes a fluorine atom and an isothiocyanate functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is C20H20NIS, indicating the presence of carbon, hydrogen, nitrogen, sulfur, and iodine elements.

  • Nucleophilic Addition: The isothiocyanate group can react with nucleophiles to form thioureas.
  • Electrophilic Substitution: The fluorine atom can facilitate electrophilic aromatic substitution reactions, enhancing the reactivity of the aromatic rings.
  • Condensation Reactions: This compound can undergo condensation with amines or alcohols to yield more complex structures.

While specific biological activity data for 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene may be limited, compounds containing isothiocyanate groups are often studied for their biological properties. Isothiocyanates are known for their potential anticancer properties, as they can induce apoptosis in cancer cells and exhibit antimicrobial activity. The structural similarity to other biologically active compounds suggests that this compound may also possess noteworthy biological activities.

The synthesis of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene can be achieved through several methods:

  • Substitution Reactions: Starting from a suitable precursor such as 4-butylphenol, a fluorination step can introduce the fluorine atom, followed by an isothiocyanation reaction using thiophosgene or related reagents.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product through selective reactions.

The applications of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene span several domains:

  • Medicinal Chemistry: Its potential as a pharmaceutical agent due to the biological activities associated with isothiocyanates.
  • Material Science: Used in the development of novel materials with specific electronic or optical properties due to its unique molecular structure.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on its biological activity.

Interaction studies involving 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene may focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins in biological systems could reveal its mechanism of action.
  • Cellular Uptake: Studies on how effectively this compound penetrates cell membranes and its subsequent effects on cellular functions.
  • Synergistic Effects: Evaluating how this compound works in conjunction with other drugs or compounds to enhance therapeutic efficacy.

Several compounds share structural similarities with 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene. These include:

Compound NameStructural FeaturesUnique Properties
4-Fluorophenyl isothiocyanateFluorine and isothiocyanate groupsKnown for antimicrobial properties
4-Methoxyphenyl isothiocyanateMethoxy group instead of butylExhibits different solubility characteristics
4-Chlorophenyl isothiocyanateChlorine atom instead of fluorineUsed in various synthetic applications
3-(Trifluoromethyl)phenyl isothiocyanateTrifluoromethyl groupPotentially more reactive due to trifluoromethyl group

XLogP3

8.6

Hydrogen Bond Acceptor Count

3

Exact Mass

361.13004898 g/mol

Monoisotopic Mass

361.13004898 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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